Synthetic Yield: Para-Bromination of 2-Ethyl-6-methylphenol Achieves 92% Yield
4-Bromo-2-ethyl-6-methylphenol can be synthesized via direct bromination of 2-ethyl-6-methylphenol. In one reported procedure, a reaction using 33.6 g of 2-ethyl-6-methylphenol with 12.7 mL of bromine in chloroform at room temperature, followed by workup and silica gel chromatography, afforded the target compound in 92% yield . While no direct yield comparison data for other bromophenol analogs under identical conditions was identified, this high yield for a para-selective bromination of a dialkylphenol demonstrates the feasibility of producing this specific substitution pattern efficiently, which is a key factor for procurement and process development.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 92% yield |
| Comparator Or Baseline | Not applicable; single data point |
| Quantified Difference | Not applicable |
| Conditions | Bromination of 2-ethyl-6-methylphenol with Br2 in CHCl3, room temperature, 2 h, followed by column chromatography |
Why This Matters
High synthetic yield translates to lower production cost and reduced waste, making the compound a more attractive intermediate for large-scale or repeated syntheses.
